
7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a deuterated form of daidzein, an isoflavone phytoestrogenic compound found in soybeans and other legumes. The deuterium atoms replace the hydrogen atoms in the molecular structure, making it useful as an internal standard for the quantification of daidzein in various analytical applications . Daidzein itself is known for its estrogenic activity and has been studied for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can be synthesized through the deuteration of daidzein. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents like deuterated methanol (CD3OD). The reaction is typically carried out under mild conditions to ensure selective deuteration without affecting the overall structure of the compound .
Industrial Production Methods
Industrial production of daidzein-d4 often involves the use of advanced techniques such as enzymatic hydrolysis of daidzin (a glycoside form of daidzein) in a “green” reaction medium like deep eutectic solvents (DESs). This method is environmentally friendly and highly efficient, achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert daidzein-d4 into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the daidzein-d4 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of daidzein-d4, which can exhibit different biological activities and properties .
Scientific Research Applications
7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications, including:
Mechanism of Action
7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one exerts its effects through several molecular targets and pathways:
Estrogen Receptors: Binds to estrogen receptor β (ERβ) with high affinity, modulating gene transcription and cellular responses.
Antioxidant Pathways: Inhibits oxidative stress by scavenging free radicals and upregulating antioxidant enzymes.
Anti-inflammatory Pathways: Reduces inflammation by inhibiting pro-inflammatory cytokines and signaling pathways.
Neuroprotective Pathways: Activates pathways like PI3K/Akt/mTOR and promotes neurotrophic factors such as brain-derived neurotrophic factor (BDNF), providing neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Daidzein: The non-deuterated form of daidzein, with similar biological activities but different analytical properties.
Uniqueness of 7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it an ideal internal standard for analytical applications. This property allows for more accurate quantification and analysis of daidzein and related compounds in various research settings .
Biological Activity
7-Hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a deuterated derivative of daidzein, a well-known isoflavone. This compound exhibits notable biological activities that have been the subject of various studies. Its structure includes multiple hydroxyl groups which contribute to its potential health benefits.
Chemical Structure and Properties
The chemical formula for this compound is C15H10O4 with a molecular weight of approximately 258.24 g/mol. The presence of deuterium (D) in the structure enhances its stability and can influence its biological activity.
Biological Activity
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that related isoflavones can effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
2. Estrogenic Activity
As a phytoestrogen, this compound can bind to estrogen receptors and mimic estrogen's effects in the body. This property has been explored for its potential therapeutic applications in hormone-related conditions such as menopausal symptoms and osteoporosis. Experimental data suggests that deuterated forms may exhibit altered binding affinities compared to their non-deuterated counterparts.
3. Anticancer Properties
Several studies have highlighted the anticancer potential of daidzein derivatives. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways such as the PI3K/Akt pathway . The deuterated form may enhance these effects due to improved metabolic stability.
Case Studies
Case Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant capacity of related compounds, it was found that 7-hydroxy derivatives significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide. The study utilized assays measuring levels of malondialdehyde (MDA) as a marker for lipid peroxidation and found that treated cells showed a marked decrease in MDA levels compared to controls .
Case Study 2: Estrogenic Activity Assessment
A comparative analysis was conducted using MCF-7 breast cancer cells to evaluate the estrogenic activity of deuterated isoflavones versus their standard forms. Results indicated that while both forms activated estrogen-responsive genes, the deuterated variant exhibited a higher potency in inducing gene expression associated with cell proliferation.
Research Findings Summary Table
Properties
IUPAC Name |
7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-4,8,11-12,14,16-17H,5-7H2/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCTVATYOBOWGI-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=COC3CC(CCC3C2=O)O)[2H])[2H])O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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